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Compound of Interest

Compound Name: PD 174265

Cat. No.: B15615081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PD 174265 is a potent, cell-permeable, and reversible inhibitor of the epidermal growth factor

receptor (EGFR) tyrosine kinase. Its high affinity and specificity make it a valuable tool for

investigating the role of EGFR signaling in normal and pathological cellular processes,

particularly in oncology research. These application notes provide detailed protocols for utilizing

PD 174265 in key in vitro experiments, including assessments of its biochemical and cellular

activity. The provided methodologies for an in vitro kinase assay, a cell viability assay, and

Western blot analysis of EGFR phosphorylation will enable researchers to effectively evaluate

the inhibitory potential of PD 174265 and its impact on downstream signaling pathways.
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Property Value

Chemical Name
N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-

propanamide

CAS Number 216163-53-0

Molecular Formula C₁₇H₁₅BrN₄O

Molecular Weight 371.2 g/mol

Purity ≥98%

Solubility
DMF: 30 mg/ml, DMSO: 10 mg/ml, Ethanol: 1

mg/ml[1]

Storage
Store at -20°C for long-term stability (≥ 4 years).

[1]

Mechanism of Action
PD 174265 acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the

ATP pocket of the EGFR kinase domain, it blocks the autophosphorylation of the receptor, a

critical step in the activation of downstream signaling cascades. This inhibition is reversible,

which allows for comparative studies with irreversible EGFR inhibitors.

Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of PD 174265 determined

in various assays.

Assay Type Target/Stimulus IC₅₀ Value

In Vitro Kinase Assay EGFR Tyrosine Kinase 0.45 nM[1][2]

Cell-Based Assay
EGF-induced Tyrosine

Phosphorylation
39 nM[1]

Cell-Based Assay
Heregulin-induced Tyrosine

Phosphorylation
220 nM[1]
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Experimental Protocols
In Vitro EGFR Kinase Assay
This protocol is adapted from a general method for assessing EGFR kinase activity using a

luminescent ADP-Glo™ kinase assay format and can be used to determine the IC₅₀ of PD
174265.

Objective: To quantify the enzymatic activity of purified recombinant EGFR in the presence of

varying concentrations of PD 174265.

Materials:

Recombinant human EGFR protein

PD 174265

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ATP

Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

ADP-Glo™ Kinase Assay Kit (or similar)

384-well white plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of PD 174265 in 100% DMSO. Further

dilute these stocks in kinase buffer to achieve the desired final concentrations. The final

DMSO concentration in the assay should not exceed 1%.

Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and the peptide

substrate in kinase buffer to their optimal concentrations.
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Assay Reaction: a. To the wells of a 384-well plate, add 1 µL of the diluted PD 174265 or

DMSO (for vehicle control). b. Add 2 µL of the diluted EGFR enzyme solution to each well. c.

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding. d. Initiate

the kinase reaction by adding 2 µL of a pre-mixed solution containing ATP and the peptide

substrate.

Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation

time should be optimized to ensure the reaction is within the linear range.

Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and

deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of

Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a

luminescent signal. Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and

thus reflects the kinase activity. Plot the percentage of kinase activity relative to the DMSO

control against the logarithm of the PD 174265 concentration. Use a sigmoidal dose-

response curve to calculate the IC₅₀ value.

Western Blot Analysis of EGFR Phosphorylation
This protocol details the procedure to assess the inhibitory effect of PD 174265 on EGF-

induced EGFR autophosphorylation in a cellular context.

Objective: To determine the effect of PD 174265 on the phosphorylation of EGFR at specific

tyrosine residues in a selected cell line.

Materials:

Cell line with high EGFR expression (e.g., A431)

Complete cell culture medium

PD 174265

Epidermal Growth Factor (EGF)
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Phosphate-Buffered Saline (PBS)

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membranes

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, and a loading control like anti-

GAPDH)

HRP-conjugated secondary antibodies

Enhanced Chemiluminescence (ECL) substrate

Imaging system (e.g., chemiluminescence imager)

Procedure:

Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b.

Serum-starve the cells for 12-24 hours to reduce basal EGFR activity. c. Pre-treat the cells

with varying concentrations of PD 174265 or DMSO (vehicle control) for 1-2 hours. d.

Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells

with lysis buffer on ice. c. Scrape the cells and collect the lysate. d. Centrifuge the lysates to

pellet cell debris. e. Determine the protein concentration of the supernatant using a BCA

assay.

Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations of all samples.

b. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. c. Load equal

amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
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Western Blotting: a. Transfer the separated proteins to a membrane. b. Block the membrane

with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the

primary antibody against phospho-EGFR overnight at 4°C. d. Wash the membrane with

TBST. e. Incubate with the HRP-conjugated secondary antibody for 1 hour at room

temperature. f. Wash the membrane again with TBST.

Detection and Analysis: a. Apply the ECL substrate and capture the chemiluminescent signal

using an imaging system. b. To normalize the data, the membrane can be stripped and re-

probed for total EGFR and a loading control. c. Quantify the band intensities to determine the

relative levels of EGFR phosphorylation.

Cell Viability (MTT) Assay
This protocol is for determining the effect of PD 174265 on the viability and proliferation of

cancer cell lines.

Objective: To measure the dose-dependent cytotoxic or cytostatic effects of PD 174265 on a

chosen cell line.

Materials:

Cancer cell line of interest

Complete cell culture medium

PD 174265

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well plates

Microplate reader

Procedure:
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Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a

predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. c.

Incubate for 24 hours to allow for cell attachment.

Compound Treatment: a. Prepare serial dilutions of PD 174265 in culture medium. b. Add

the diluted compound to the respective wells. Include a vehicle control (DMSO) and an

untreated control. c. Incubate the plate for the desired treatment period (e.g., 48 or 72

hours).

MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution to

each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into

formazan crystals.

Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of

solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an

orbital shaker to ensure complete solubilization.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot

the percentage of viability against the logarithm of the PD 174265 concentration and

determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow
Diagrams
Caption: EGFR signaling pathway and the point of inhibition by PD 174265.
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Western Blot Workflow for EGFR Phosphorylation
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Caption: Experimental workflow for Western blot analysis.
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MTT Cell Viability Assay Workflow

Seed Cells in 96-well Plate

Treat with PD 174265

Incubate (e.g., 72h)

Add MTT Reagent

Incubate (2-4h)

Solubilize Formazan Crystals

Measure Absorbance at 570 nm

Data Analysis (IC50 determination)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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